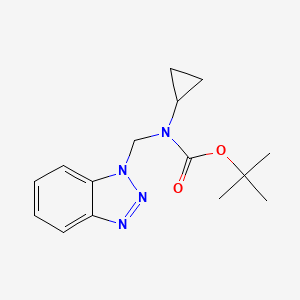

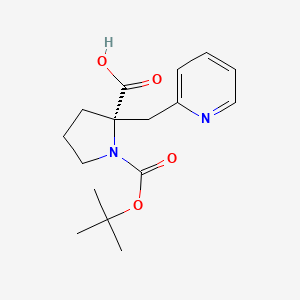

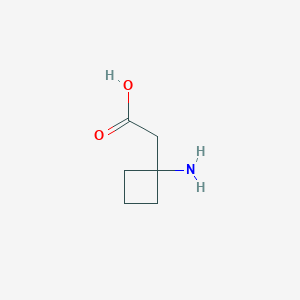

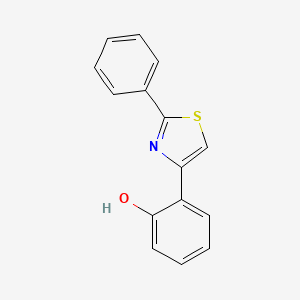

![molecular formula C17H21N3O4S2 B2743685 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896294-10-3](/img/structure/B2743685.png)

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

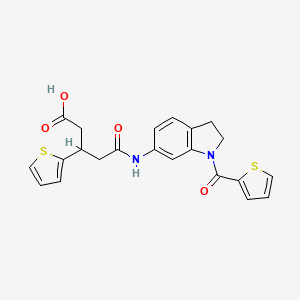

The compound “2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzoyl group, a sulfamoyl group, and a carboxamide group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo electrophilic aromatic substitution reactions, while the sulfamoyl and carboxamide groups might participate in nucleophilic substitution or condensation reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides and Poly(amide-imide)s

A series of polyamides and poly(amide–imide)s were synthesized from aromatic dicarboxylic acids and bis(carboxyphthalimide)s, showing solubility in polar aprotic solvents and stability up to 400°C. These materials have potential applications in high-temperature resistant coatings, films, and engineering plastics due to their thermal stability and solubility properties (Saxena et al., 2003).

Three-component, One-pot Synthesis of Heterocyclic Derivatives

A method for synthesizing substituted heterocyclic derivatives using a catalytic amount of p-toluenesulfonic acid or iodine was described. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their efficiency in synthesis and potential biological activity (Guleli et al., 2019).

Synthesis and Crystal Structures of Organic Compounds

Studies on the synthesis and crystal structures of specific organic compounds revealed insights into hydrogen-bonded dimer formation and supramolecular aggregation. These findings are crucial for designing molecules with specific binding properties, which could be applied in drug design and supramolecular chemistry (Kranjc et al., 2012).

Preparation and Biological Activity of Thiophene-3-carboxamide Derivatives

Research on thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents. The study emphasizes the importance of structural modifications in enhancing biological activity (Vasu et al., 2003).

Propiedades

IUPAC Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-10-11(2)25-17(14(10)16(22)18-3)19-15(21)12-6-8-13(9-7-12)26(23,24)20(4)5/h6-9H,1-5H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSZYJGBDUURLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2743602.png)

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2743620.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2743622.png)